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Compound of Interest

Compound Name: Einecs 308-467-5

Cat. No.: B15180195

The 4-Aminopiperidine Scaffold: A Privileged
Structure in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and
natural products, prized for its favorable physicochemical properties that often translate to good
oral bioavailability and central nervous system penetration.[1] Within this class of compounds,
the 4-aminopiperidine core represents a particularly versatile scaffold, serving as a foundational
building block for the development of therapeutic agents across a wide spectrum of diseases.
This guide provides a comparative analysis of various classes of 4-aminopiperidine derivatives,
highlighting their diverse pharmacological activities and the structure-activity relationships that
govern their therapeutic potential. While specific data on the biological activity of Einecs 308-
467-5 (1-(4-chlorophenyl)piperidin-4-amine) is not extensively available in the public domain, its
structure serves as a quintessential example of the 4-aminopiperidine framework, from which a
multitude of potent and selective drug candidates have been derived.

A Versatile Template for Diverse Biological Targets

The 4-aminopiperidine scaffold has been successfully modified to target a range of biological
entities, including G-protein coupled receptors (GPCRS), ion channels, and enzymes. This
adaptability stems from the ability to introduce diverse substituents at both the piperidine
nitrogen (N1) and the 4-amino group (N4), allowing for the fine-tuning of potency, selectivity,
and pharmacokinetic properties. The following sections explore several classes of drugs
derived from this privileged structure.
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Analgesics: Targeting the Opioid System

The piperidine moiety is a key pharmacophore in many potent opioid analgesics, including
fentanyl and its analogs. Researchers have explored 4-aminopiperidine derivatives as a basis
for novel pain therapeutics. By modifying the substituents on the piperidine and amino
nitrogens, compounds with high affinity and selectivity for the p-opioid receptor have been
developed.

A series of 4-aminomethyl piperidine derivatives were synthesized and evaluated for their
analgesic potential. One of the lead compounds, HN58, demonstrated excellent analgesic
activity in preclinical models, with its effect being reversible by the opioid antagonist naloxone,
confirming its mechanism of action through the p-opioid receptor.[2]

N-Type Calcium Channel Blockers for Neuropathic
Pain

Voltage-gated calcium channels, particularly the N-type (Cav2.2), are critical in the
transmission of pain signals in the nervous system. Blockers of these channels have shown

promise in the treatment of chronic and neuropathic pain. The 4-aminopiperidine scaffold has
been utilized to create potent and selective N-type calcium channel antagonists.

In one study, derivatives were designed by incorporating structural motifs from known calcium
channel blockers like verapamil and flunarizine onto the 4-aminopiperidine core. Two
compounds, 3 and 18, emerged as potent N-type calcium channel blockers with significant
antinociceptive effects in both acute and neuropathic pain models in rats.[3]

Antifungal Agents: Disrupting Ergosterol
Biosynthesis

The 4-aminopiperidine structure has also been explored for the development of novel
antifungal agents. By analogy to existing ergosterol biosynthesis inhibitors like fenpropidin, a
library of 4-aminopiperidines was synthesized and screened for antifungal activity.

Structure-activity relationship (SAR) studies revealed that the combination of a benzyl or
phenethyl group at the piperidine nitrogen and a long alkyl chain (specifically n-dodecyl) at the
4-amino group resulted in the most potent antifungal activity against clinically relevant fungal
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species, including Candida spp. and Aspergillus spp.[1] The proposed mechanism of action for
these compounds is the inhibition of sterol C14-reductase and sterol C8-isomerase in the
fungal ergosterol biosynthesis pathway.[1]

Cognition Enhancers for Neurodegenerative
Diseases

The quest for effective treatments for cognitive decline associated with neurodegenerative
diseases like Alzheimer's has led to the investigation of 4-aminopiperidine derivatives as
nootropic agents. By modifying a series of piperazine-based cognition enhancers, researchers
found that the resulting 4-aminopiperidine analogs retained and, in some cases, exhibited
enhanced activity.

One particular compound, compound 9, demonstrated high potency in the mouse passive
avoidance test, a model for learning and memory, with an effective dose as low as 0.01 mg/kg.
[4] This finding highlights the potential of this chemical class in the development of new
therapies for cognitive disorders.

Comparative Data of 4-Aminopiperidine Derivatives

The following table summarizes the biological activities of representative 4-aminopiperidine
derivatives from the discussed therapeutic areas.
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Analgesic HN58 p-opioid receptor o and tail-flick
in writhing test
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In vitro on PC12
N-Type Calcium Compound 3, N-type calcium Potent cells and in vivo
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pain model[3]
In vitro against
1-benzyl-N- Sterol C14- ]
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] ) inhibition and Aspergillus
4-amine C8-isomerase
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Compound 9 Not specified ]
Enhancer mg/kg avoidance test[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of

scientific findings. Below are summaries of the key experimental protocols used to characterize
the biological activities of the discussed 4-aminopiperidine derivatives.

Analgesic Activity Evaluation (Writhing Test)[2]

e Animal Model: Male albino mice.
« Induction of Writhing: Intraperitoneal injection of 0.6% acetic acid solution.

e Drug Administration: Test compounds administered orally 30 minutes prior to acetic acid
injection.

e Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is
counted for 20 minutes.
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Data Analysis: The percentage inhibition of writhing is calculated by comparing the number
of writhes in the drug-treated group to the control group.

N-Type Calcium Channel Blocking Activity[3]

Cell Line: PC12 rat pheochromocytoma clonal cell line, which endogenously expresses N-
type calcium channels.

Assay: Measurement of intracellular calcium concentration changes using a fluorescent
calcium indicator (e.g., Fura-2 AM).

Procedure:

Cells are loaded with the calcium indicator.

[e]

o

Test compounds are pre-incubated with the cells.

[¢]

Depolarization is induced by adding a high concentration of potassium chloride (KCI) to
open the voltage-gated calcium channels.

[¢]

The resulting increase in intracellular calcium is measured using a fluorometer.

Data Analysis: The inhibitory effect of the compounds on the KCl-induced calcium influx is
guantified and used to determine IC50 values.

Antifungal Susceptibility Testing[1]

Method: Broth microdilution method according to the guidelines of the Clinical and
Laboratory Standards Institute (CLSI).

Fungal Strains: Clinically relevant isolates of Candida spp. and Aspergillus spp.
Procedure:

o A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
o A standardized inoculum of the fungal suspension is added to each well.

o The plates are incubated at 35°C for 24-48 hours.
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» Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest
concentration of the compound that visibly inhibits fungal growth.

Visualizing the 4-Aminopiperidine Scaffold in Drug
Design

The following diagrams illustrate the general structure of the 4-aminopiperidine core and a
simplified workflow for its derivatization and biological evaluation.

Caption: The versatile 4-aminopiperidine scaffold with key positions for chemical modification.
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Caption: A simplified workflow for the discovery of drugs based on the 4-aminopiperidine
scaffold.

In conclusion, the 4-aminopiperidine core is a highly valuable scaffold in medicinal chemistry,
providing a robust platform for the design and synthesis of a diverse range of therapeutic
agents. While the specific biological profile of Einecs 308-467-5 remains to be fully elucidated
in publicly accessible literature, the extensive research on its structural analogs underscores
the immense potential held within this chemical class for addressing a multitude of unmet
medical needs. Further investigation into such foundational molecules could unlock new
avenues for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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